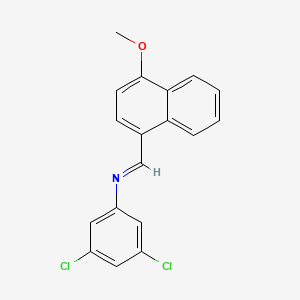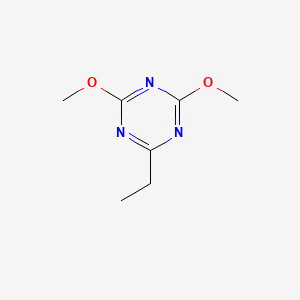
(5-Aminonaphthalen-1-yl)arsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Aminonaphthalen-1-yl)arsonic acid is a chemical compound that belongs to the class of organoarsenic compounds It is characterized by the presence of an arsonic acid group attached to a naphthalene ring, which also contains an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Aminonaphthalen-1-yl)arsonic acid typically involves the reaction of 5-nitronaphthalene with arsenic trioxide in the presence of a reducing agent. The nitro group is first reduced to an amino group, followed by the introduction of the arsonic acid group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Aminonaphthalen-1-yl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form arsenate derivatives.
Reduction: The compound can be reduced to form arsenite derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include arsenate and arsenite derivatives, as well as substituted naphthalene compounds. These products can have different chemical and physical properties, making them useful for various applications.
Applications De Recherche Scientifique
(5-Aminonaphthalen-1-yl)arsonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the treatment of certain diseases, such as parasitic infections and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (5-Aminonaphthalen-1-yl)arsonic acid involves its interaction with cellular components, leading to various biological effects. The compound can interact with enzymes and proteins, disrupting their function and leading to cell death. The arsonic acid group is known to interfere with cellular metabolism, while the amino group can form reactive intermediates that further enhance its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Roxarsone: Another organoarsenic compound with similar applications in agriculture and medicine.
Arsanilic Acid: Used as a feed additive and has similar chemical properties.
Phenylarsonic Acid: Known for its use in organic synthesis and industrial applications.
Uniqueness
(5-Aminonaphthalen-1-yl)arsonic acid is unique due to its specific structure, which combines the properties of both the naphthalene ring and the arsonic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
5430-38-6 |
|---|---|
Formule moléculaire |
C10H10AsNO3 |
Poids moléculaire |
267.11 g/mol |
Nom IUPAC |
(5-aminonaphthalen-1-yl)arsonic acid |
InChI |
InChI=1S/C10H10AsNO3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13,14)15/h1-6H,12H2,(H2,13,14,15) |
Clé InChI |
PQATWXVDRZZHBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC=C2[As](=O)(O)O)C(=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


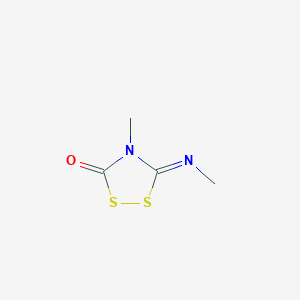
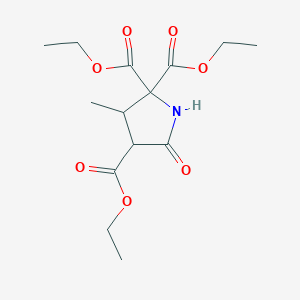
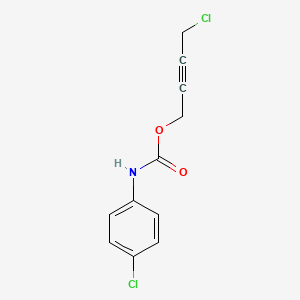
![1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one](/img/structure/B14743333.png)
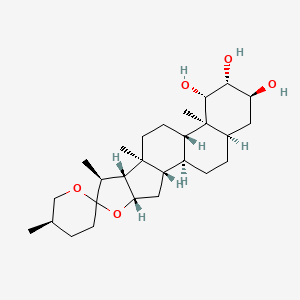
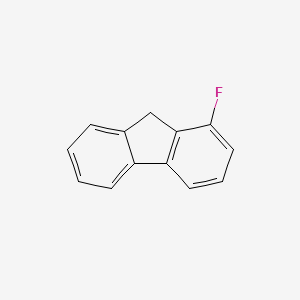
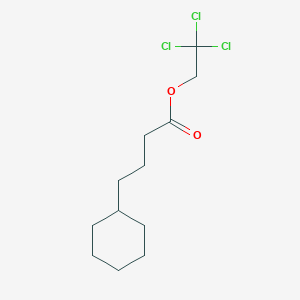
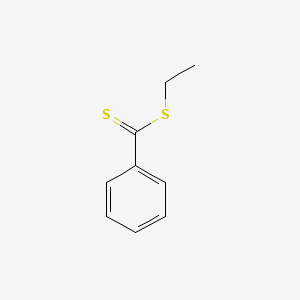
![[4-(Carbamoylamino)phenyl]arsonous acid](/img/structure/B14743353.png)
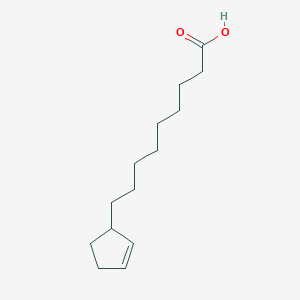
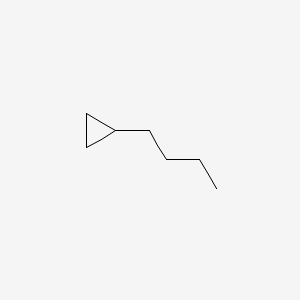
![1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14743369.png)
